9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with methoxyphenyl and furan substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate quinazoline precursor, which undergoes cyclization with a triazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity. The use of automated systems and quality control measures ensures consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, 9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
The compound’s potential medicinal applications are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[4,3-b]quinazolin-8(4H)-one
- 9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[3,4-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of 9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific arrangement of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H22N4O4/c1-12-23-22-24-15-9-14(17-5-4-8-30-17)10-16(27)20(15)21(26(22)25-12)13-6-7-18(28-2)19(11-13)29-3/h4-8,11,14,21H,9-10H2,1-3H3,(H,23,24,25) |
InChI Key |
FTSWNAADKVSIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC2=N1)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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